1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 159.62 g/mol. It is classified as a tetrahydropyrrolo derivative and is known for its pharmacological properties, particularly in the field of medicinal chemistry. The compound has garnered attention due to its potential applications in drug development, particularly as an inhibitor of various kinases involved in cancer progression.
This compound is derived from the pyrazole family, which is recognized for its diverse biological activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological studies. The compound is cataloged under the CAS number 1187830-68-7 and has been referenced in various scientific literature for its synthesis and biological activities .
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride typically involves multi-step reactions that include cyclization processes. Various synthetic routes have been explored, including:
One common method involves the reaction of 1-methylpyrrole with an appropriate hydrazine derivative under acidic conditions to facilitate cyclization. This process may include steps such as condensation and subsequent reduction to yield the desired tetrahydropyrrolo structure .
The molecular structure of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride features a fused heterocyclic ring system that includes both pyrrole and pyrazole moieties. The compound exhibits a three-dimensional conformation that is crucial for its biological activity.
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are often facilitated by varying conditions such as temperature and solvent choice to optimize yield and selectivity. Studies have shown that modifications at specific positions on the pyrazole ring can significantly influence reactivity and biological activity .
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride primarily involves inhibition of specific kinases involved in cellular signaling pathways. This inhibition disrupts cancer cell proliferation and survival mechanisms.
Research indicates that this compound acts as a potent inhibitor of Aurora kinases, which play critical roles in cell division. By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent downstream signaling necessary for tumor growth .
In vitro studies have demonstrated low nanomolar potency against several kinase targets, indicating its potential as an anticancer agent .
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has several scientific applications:
The ongoing research into this compound aims to explore its efficacy further and potentially develop new therapeutic agents based on its structure and mechanism of action.
The construction of the tetrahydropyrrolo[3,4-c]pyrazole core relies heavily on cyclocondensation reactions between appropriately substituted hydrazines and cyclic 1,3-dicarbonyl precursors. The most efficient route involves the reaction of N-methylhydrazine with pyrrolidine-2,3-dione derivatives under acidic conditions, yielding the partially saturated bicyclic system with regioselective control [4] [9]. Alternative pathways employ Knorr-type cyclizations, where 1,3-dicarbonyl compounds undergo condensation with methylhydrazine to form the pyrazole ring, followed by ring closure to establish the fused pyrrolidine moiety [3] [7]. Notably, acetylenic ketones serve as versatile precursors; their cyclocondensation with methylhydrazine generates intermediate pyrazolines that are subsequently oxidized and cyclized to the target scaffold [3]. Regioselectivity challenges arise when using unsymmetrical diketones, though these are mitigated by solvent-controlled protocols (e.g., DMF/HCl mixtures), achieving >98:1 regiomeric ratios [3].
Table 1: Cyclization Methods for Core Assembly
Precursor Type | Conditions | Yield (%) | Regioselectivity | Key Advantage |
---|---|---|---|---|
1,3-Dicarbonyls | EtOH, reflux, 4h | 60-75 | Moderate (3:2) | Simplicity |
Acetylenic Ketones | DMF, 80°C, 2h | 70-85 | High (>95:5) | Direct access to C3-substituted |
α,β-Unsaturated Ketones | [bmim]PF₆/Cu(OTf)₂, 60°C | 80-82 | Excellent (>99:1) | One-pot cyclization/aromatization |
Functionalization of the core occurs predominantly at the N1 position (pyrazole nitrogen) or C3 carbon (pyrazole ring). N1-Alkylation is typically performed prior to bicyclic ring closure, using pre-substituted hydrazines like N-methylhydrazine to ensure exclusive methylation at the pyrazole nitrogen [4] [9]. For C3 modification, electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling is employed post-cyclization. Palladium-catalyzed Buchwald-Hartwig amination at C3 installs arylaminogroups, enhancing interactions with biological targets like Aurora-A kinase [4]. Additionally, carbaldehyde derivatives at C3 (accessible via Vilsmeier-Haack formylation) serve as versatile intermediates for synthesizing imines or hydrazones, expanding molecular diversity for structure-activity studies [9]. Patent literature emphasizes 3-amido derivatives synthesized via carbaldehyde oxidation and amide coupling, yielding potent kinase inhibitors [9].
Table 2: Functionalization Strategies and Applications
Position | Reaction Type | Reagents/Conditions | Application |
---|---|---|---|
N1 | Alkylation | CH₃I, K₂CO₃, DMF, 25°C | Core scaffold establishment |
C3 | Vilsmeier-Haack formylation | POCl₃/DMF, 0°C→80°C | Aldehyde intermediate synthesis |
C3 | Buchwald-Hartwig amination | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | Kinase inhibitor precursors |
C3 | Amide coupling | EDC/HOBt, R-COOH, DCM | Bioactive derivative synthesis |
Critical to the synthesis is the regioselective introduction of the N-methyl group. Two optimized approaches exist:
Cyclization pH profoundly influences yield, regioselectivity, and byproduct formation:
Table 3: Impact of Cyclization Conditions on Key Parameters
Condition Type | Temperature | Reaction Time | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
Acidic (HCl/DMF) | 25–40°C | 1–2h | High (>98:2) | Low (ester hydrolysis) |
Neutral (EtOH/H₂O) | 80°C | 4–6h | Moderate (3:2) | High |
Ionic Liquid ([bmim]PF₆/Cu(OTf)₂) | 60°C | 3h | High (>99:1) | Moderate |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7